molecular formula C8H13N3 B1392864 3-(1H-imidazol-1-yl)piperidine CAS No. 867007-94-1

3-(1H-imidazol-1-yl)piperidine

Cat. No. B1392864
M. Wt: 151.21 g/mol
InChI Key: UYOZDXASYOYYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1H-imidazol-1-yl)piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole derivatives have been synthesized using various methods. One common method involves the reaction of glyoxal and formaldehyde in ammonia . Another method involves the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring .


Molecular Structure Analysis

The molecular structure of “3-(1H-imidazol-1-yl)piperidine” includes an imidazole ring attached to a piperidine ring . The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole derivatives, including “3-(1H-imidazol-1-yl)piperidine”, have been found to show a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1H-imidazol-1-yl)piperidine” include a molecular weight of 151.21 g/mol, a topological polar surface area of 29.8 Ų, and a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Chemical Properties

  • A Convenient Synthesis of (1H-Azol-1-yl)piperidines: Researchers have developed a convenient method to synthesize 3- and 4-(1H-azol-1-yl)piperidines, including compounds with an imidazole group like 3-(1H-imidazol-1-yl)piperidine. This method involves the arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring, extending to benzo analogues of these compounds (Shevchuk et al., 2012).

Pharmacological Applications

  • Histamine H3 Receptor Agonists

    Piperidine derivatives, including those with an imidazole moiety like 3-(1H-imidazol-1-yl)piperidine, have been identified as potent human histamine H3 receptor agonists. Their agonistic activity is significantly influenced by the substituents on the aromatic ring, indicating their potential in histamine-related therapeutic applications (Ishikawa et al., 2010).

  • NMDA Receptor Ligands

    The compound 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, which contains a similar structure to 3-(1H-imidazol-1-yl)piperidine, has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. It shows potential application in models of Parkinson's disease (Wright et al., 1999).

  • Histamine H3 Receptor Antagonists

    4-[(1H-imidazol-4-yl)methyl]piperidine, a scaffold similar to 3-(1H-imidazol-1-yl)piperidine, serves as a basis for developing novel histamine H3 receptor antagonists. The compounds exhibit potency and selectivity in histamine-related activities (Vaccaro et al., 2006).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage .

Future Directions

Imidazole derivatives, including “3-(1H-imidazol-1-yl)piperidine”, continue to be a focus of research due to their broad range of chemical and biological properties . Future research will likely continue to explore the synthesis of new imidazole derivatives and their potential applications in medicine .

properties

IUPAC Name

3-imidazol-1-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-8(6-9-3-1)11-5-4-10-7-11/h4-5,7-9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOZDXASYOYYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679035
Record name 3-(1H-Imidazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-1-yl)piperidine

CAS RN

867007-94-1
Record name 3-(1H-Imidazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-imidazol-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-imidazol-1-yl)piperidine
Reactant of Route 2
3-(1H-imidazol-1-yl)piperidine
Reactant of Route 3
3-(1H-imidazol-1-yl)piperidine
Reactant of Route 4
3-(1H-imidazol-1-yl)piperidine
Reactant of Route 5
3-(1H-imidazol-1-yl)piperidine
Reactant of Route 6
3-(1H-imidazol-1-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.